

A Guide to the Spectroscopic Characterization of 1,2-Diallyloxybenzene

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Compound of Interest

Compound Name: 1,2-Diallyloxybenzene

CAS No.: 4218-87-5

Cat. No.: B117500

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This technical guide provides an in-depth analysis of the spectroscopic data for **1,2-Diallyloxybenzene** (Catechol diallyl ether), a key aromatic ether used in various research and development applications. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the structural elucidation of this molecule using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Introduction: The Molecular Blueprint

1,2-Diallyloxybenzene (C₁₂H₁₄O₂) is an organic compound featuring a benzene ring substituted with two adjacent allyloxy groups. Understanding its precise structure is paramount for predicting its reactivity, metabolic fate, and interaction with biological systems. The strategic application of modern spectroscopic techniques provides a detailed and validated confirmation of its chemical identity.

This guide moves beyond simple data reporting. It delves into the causality behind the observed spectral features, offering insights grounded in the principles of chemical structure

and spectroscopic theory. The methodologies described herein are designed to be self-validating, ensuring the highest degree of scientific integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the carbon-hydrogen framework. For a molecule like **1,2-Diallyloxybenzene**, both ^1H and ^{13}C NMR are indispensable.

Experimental Protocol: Acquiring High-Resolution NMR Data

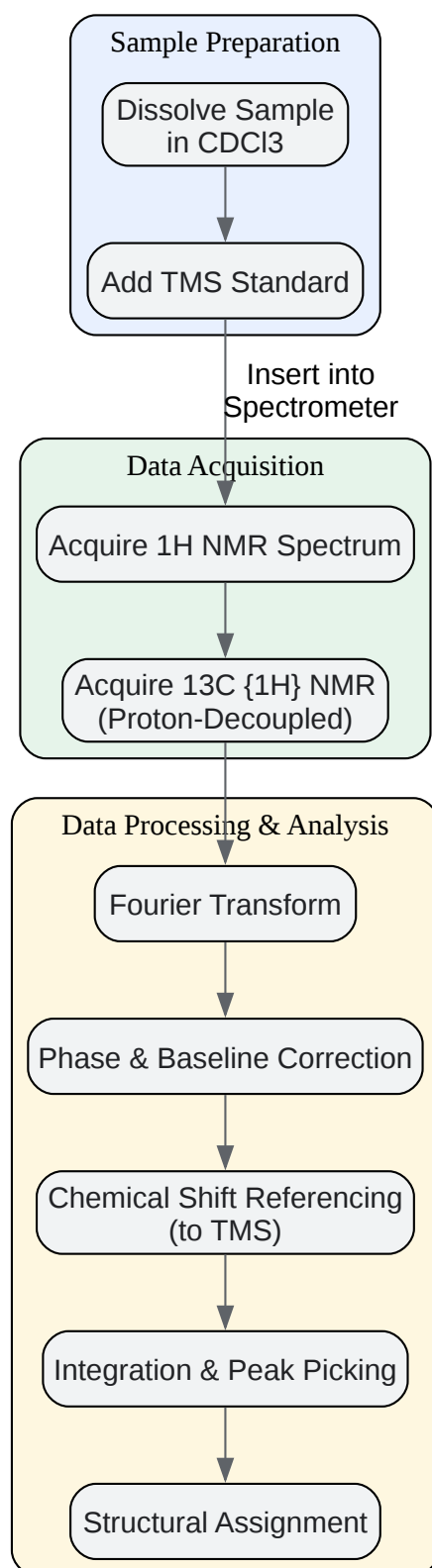
A robust NMR analysis begins with meticulous sample preparation and a well-defined acquisition protocol.

Step-by-Step Methodology:

- **Sample Preparation:** Dissolve approximately 10-20 mg of **1,2-Diallyloxybenzene** in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3). The choice of solvent is critical; CDCl_3 is typically used for its excellent solubilizing properties for non-polar to moderately polar compounds and its single, well-defined residual solvent peak.
- **Internal Standard:** Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
- **Instrumentation:** Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion, which is particularly important for resolving the aromatic and vinylic protons.
- **^1H NMR Acquisition:** Acquire the proton spectrum using standard parameters, including a 90° pulse angle and a relaxation delay of 1-2 seconds.
- **^{13}C NMR Acquisition:** Acquire a proton-decoupled ^{13}C spectrum.^[1] This technique removes C-H coupling, simplifying the spectrum so that each unique carbon atom appears as a single

line.[1] A sufficient number of scans is required due to the low natural abundance of the ^{13}C isotope.[2]

Workflow for NMR Data Acquisition and Analysis



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Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

^1H NMR Spectral Interpretation

The ^1H NMR spectrum provides a map of the different proton environments in the molecule. Based on the structure, we anticipate signals in three distinct regions: aromatic, vinylic, and aliphatic.

- **Aromatic Region (~6.8-7.2 ppm):** The four protons on the benzene ring are chemically similar, leading to a complex multiplet pattern. Protons on a benzene ring adjacent to an oxygen atom are typically shielded and appear at a relatively upfield position within the aromatic range.^[3]
- **Vinylic Region (~5.2-6.2 ppm):** The three protons of each allyl group's double bond will produce characteristic signals. The internal proton (-CH=) will appear as a complex multiplet due to coupling with both the terminal vinyl protons and the adjacent methylene protons. The two terminal protons (=CH₂) are diastereotopic and will appear as two separate signals, each a doublet of doublets.
- **Aliphatic Region (~4.5 ppm):** The protons of the methylene group attached to the ether oxygen (-O-CH₂-) are significantly deshielded by the adjacent oxygen atom.^[4] This results in a downfield shift compared to a typical alkyl chain, and they are expected to appear as a doublet due to coupling with the neighboring vinylic proton.^{[4][5]}

^{13}C NMR Spectral Interpretation

The proton-decoupled ^{13}C NMR spectrum confirms the carbon backbone of the molecule. Due to the molecule's symmetry, we expect to see 6 distinct signals instead of 12.

- **Aromatic Carbons:** The two oxygen-bearing aromatic carbons (C1/C2) are expected to be the most downfield in the aromatic region, typically around 145-155 ppm, due to the deshielding effect of the oxygen atoms.^[6] The other four aromatic carbons will appear in the typical range of 110-130 ppm.
- **Vinylic Carbons:** The internal carbon of the allyl group (-CH=) will be more downfield (~133 ppm) than the terminal carbon (=CH₂) (~117 ppm).
- **Aliphatic Carbon:** The carbon of the methylene group attached to the ether oxygen (-O-CH₂-) is expected in the range of 65-75 ppm.^{[4][6]}

Predicted NMR Data for 1,2-Diallyloxybenzene

¹ H NMR	Predicted Chemical Shift (ppm)
Aromatic (4H)	~6.8 - 7.2 (m)
Vinylic (-CH=, 2H)	~6.0 - 6.2 (m)
Vinylic (=CH ₂ , 4H)	~5.2 - 5.5 (m)
Methylene (-O-CH ₂ -, 4H)	~4.5 (d)
¹³ C NMR	Predicted Chemical Shift (ppm)
Aromatic (C-O)	~148
Vinylic (-CH=)	~133
Aromatic (C-H)	~122
Aromatic (C-H)	~115
Vinylic (=CH ₂)	~118
Methylene (-O-CH ₂ -)	~70

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of **1,2-Diallyloxybenzene** is characterized by absorptions corresponding to its aromatic ring, ether linkages, and alkene moieties.

Experimental Protocol: ATR-FTIR

Attenuated Total Reflectance (ATR) is a common sampling technique for liquid samples that requires minimal preparation.

Step-by-Step Methodology:

- Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove any interference from the ambient atmosphere (e.g., CO₂, water vapor).
- Sample Application: Place a single drop of **1,2-Diallyloxybenzene** directly onto the ATR crystal.
- Spectrum Acquisition: Acquire the IR spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

IR Spectral Interpretation

The key to interpreting the IR spectrum is to assign the observed absorption bands to specific bond vibrations within the molecule.

- Aromatic and Vinylic C-H Stretch: A sharp band appearing just above 3000 cm⁻¹ (typically 3020-3100 cm⁻¹) is indicative of C-H stretching from both the benzene ring and the alkene groups.[7]
- Aliphatic C-H Stretch: Absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) correspond to the stretching of the C-H bonds in the methylene (-CH₂-) groups.[7]
- C=C Double Bond Stretch: The stretching vibrations of the C=C bonds in the allyl groups and the aromatic ring will appear in the 1650-1450 cm⁻¹ region. A band near 1650 cm⁻¹ is characteristic of the alkene C=C stretch.[7]
- C-O Ether Stretch: This is the most diagnostic feature for an ether. Aryl alkyl ethers typically show two strong C-O stretching absorptions.[8][9] For **1,2-Diallyloxybenzene**, we expect a strong, asymmetric C-O-C stretch near 1250 cm⁻¹ and a symmetric stretch around 1040 cm⁻¹. [5][8][9]
- =C-H Out-of-Plane Bending: Strong bands in the 1000-700 cm⁻¹ region are due to the out-of-plane bending of the C-H bonds on the double bonds and the aromatic ring. These can sometimes be used to infer the substitution pattern.

Key IR Absorptions for 1,2-Diallyloxybenzene

Vibrational Mode	Expected Wavenumber (cm ⁻¹)
Aromatic/Vinylic C-H Stretch	3020 - 3100
Aliphatic C-H Stretch	2850 - 2960
Alkene C=C Stretch	~1650
Aromatic C=C Stretch	~1600 & ~1480
Asymmetric C-O-C Stretch	~1250 (Strong)
Symmetric C-O-C Stretch	~1040 (Strong)
=C-H Out-of-Plane Bending	910 - 990

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers valuable structural clues through the analysis of its fragmentation patterns.

Experimental Protocol: GC-MS with Electron Ionization (EI)

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of volatile, thermally stable compounds like **1,2-Diallyloxybenzene**. Electron Ionization (EI) is a hard ionization technique that produces numerous fragments, creating a rich fingerprint of the molecule.

Step-by-Step Methodology:

- **Sample Preparation:** Prepare a dilute solution of **1,2-Diallyloxybenzene** (e.g., 100 ppm) in a volatile solvent such as dichloromethane or ethyl acetate.
- **GC Separation:** Inject a small volume (e.g., 1 µL) of the solution into the GC. The compound will travel through a capillary column (e.g., a DB-5ms) and separate from any impurities.

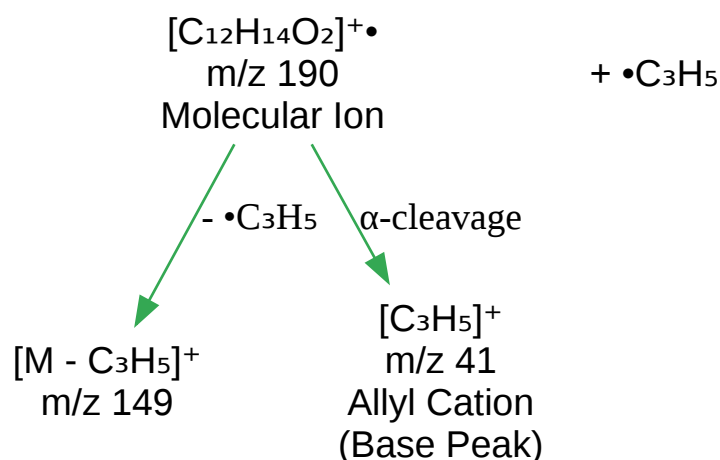
- **Ionization:** As the compound elutes from the GC column, it enters the MS ion source where it is bombarded with high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion ($M^{+\bullet}$).
- **Mass Analysis:** The molecular ion and any fragment ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

Mass Spectrum Interpretation

The mass spectrum is a plot of ion abundance versus m/z .

- **Molecular Ion ($M^{+\bullet}$):** The molecular weight of **1,2-Diallyloxybenzene** is 190.24 g/mol . Therefore, the molecular ion peak is expected at m/z 190. The presence of this peak confirms the molecular weight of the compound.
- **Fragmentation Analysis:** The high energy of EI causes the molecular ion to break apart into smaller, characteristic fragments. The fragmentation of ethers is often driven by cleavage of the C-O bond.^[10]
 - **Base Peak (m/z 41):** The most abundant peak (base peak) in the spectrum is observed at m/z 41. This corresponds to the highly stable allyl cation ($[C_3H_5]^+$), formed by the cleavage of the O-CH₂ bond.^[11] This is a classic fragmentation pathway for allyl ethers.
 - **Fragment at m/z 149:** Loss of one allyl group ($\bullet C_3H_5$, 41 Da) from the molecular ion (190) results in a fragment at m/z 149 ($[M - 41]^+$).
 - **Other Fragments:** Other significant fragments are observed at m/z 39 and 52.

Key Fragmentation Pathways



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Caption: Primary fragmentation pathways for **1,2-Diallyloxybenzene** in EI-MS.

Observed Mass Spectrometry Data	
m/z	Relative Abundance (%)
190	18.41
149	12.52
52	11.51
41	99.99
39	19.52

(Data sourced from MassBank of North America via PubChem)

Conclusion

The combined application of NMR, IR, and MS provides an unambiguous structural confirmation of **1,2-Diallyloxybenzene**. 1H and ^{13}C NMR spectroscopy elucidates the precise carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (aromatic, ether, alkene), and mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns. This multi-technique approach ensures a high degree of

confidence in the identity and purity of the compound, a critical requirement for any scientific investigation or development process.

References

- Fiveable. (2025, August 15). Spectroscopy of Ethers. Retrieved from Fiveable. (URL not provided in search results)
- YouTube. (2023, February 27). IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. Retrieved from [\[Link\]](#)
- Chemistry LibreTexts. Ether Infrared spectra. Retrieved from [\[Link\]](#)
- PubChem. (n.d.). **1,2-Diallyloxybenzene**. Retrieved from [\[Link\]](#)
- MDPI. (2021, May 29). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. Retrieved from [\[Link\]](#)
- OpenStax. (n.d.). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. Retrieved from [\[Link\]](#)
- Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. Retrieved from [\[Link\]](#)
- University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [\[Link\]](#)
- University of Calgary. (n.d.). ¹³C NMR Spectroscopy. Retrieved from [\[Link\]](#)
- Doc Brown's Chemistry. (n.d.). C₈H₁₀ 1,2-dimethylbenzene low high resolution H-1 proton nmr spectrum. Retrieved from [\[Link\]](#)
- Chemistry LibreTexts. (2022, October 24). 19.5: Carbon-13 NMR. Retrieved from [\[Link\]](#)
- Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [\[Link\]](#)

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- [1. chem.libretexts.org \[chem.libretexts.org\]](https://chem.libretexts.org)
- [2. che.hw.ac.uk \[che.hw.ac.uk\]](https://che.hw.ac.uk)
- [3. C8H10 1,2-dimethylbenzene low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 o-xylene 1-H nmr doc brown's advanced organic chemistry revision notes \[docbrown.info\]](#)
- [4. chem.libretexts.org \[chem.libretexts.org\]](https://chem.libretexts.org)
- [5. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 \[ncstate.pressbooks.pub\]](#)
- [6. fiveable.me \[fiveable.me\]](https://fiveable.me)
- [7. chem.libretexts.org \[chem.libretexts.org\]](https://chem.libretexts.org)
- [8. youtube.com \[youtube.com\]](https://youtube.com)
- [9. Chemistry: Ether Infrared spectra \[openchemistryhelp.blogspot.com\]](https://openchemistryhelp.blogspot.com)
- [10. chemistry.miamioh.edu \[chemistry.miamioh.edu\]](https://chemistry.miamioh.edu)
- [11. mdpi.com \[mdpi.com\]](https://mdpi.com)
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